molecular formula C24H18N12Ru B12040897 [Ru(bpz)3][PF6]2, AldrichCPR

[Ru(bpz)3][PF6]2, AldrichCPR

Cat. No.: B12040897
M. Wt: 575.6 g/mol
InChI Key: VEEMVPAUPIJPLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [Ru(bpz)3][PF6]2 involves the preparation of the 2,2’-bipyrazine ligand followed by its complexation with ruthenium. An improved procedure for synthesizing this compound includes a high-yielding palladium-catalyzed synthesis of the 2,2’-bipyrazine ligand . The reaction conditions typically involve the use of palladium catalysts and suitable solvents under controlled temperatures.

Industrial Production Methods

While specific industrial production methods for [Ru(bpz)3][PF6]2 are not extensively documented, the synthesis generally follows the laboratory procedures with scaling adjustments. The use of palladium-catalyzed reactions and controlled environments ensures the production of high-purity compounds suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

[Ru(bpz)3][PF6]2 undergoes various chemical reactions, primarily serving as a photocatalyst. It is involved in oxidation, reduction, and substitution reactions. The compound is particularly effective in visible-light-mediated reactions, such as the hydrothiolation of alkenes and cycloaddition reactions .

Common Reagents and Conditions

Common reagents used with [Ru(bpz)3][PF6]2 include alkenes, cyclopropylamines, and styrene derivatives. The reactions typically occur under visible light irradiation, utilizing the compound’s photocatalytic properties to facilitate the formation of desired products .

Major Products

The major products formed from reactions involving [Ru(bpz)3][PF6]2 include cyclopentylamine derivatives and trans-substituted cyclohexene derivatives. These products result from cycloaddition and hydrothiolation reactions, respectively .

Scientific Research Applications

[Ru(bpz)3][PF6]2 has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which [Ru(bpz)3][PF6]2 exerts its effects involves its ability to absorb visible light and undergo photoexcitation. This leads to the generation of reactive intermediates, such as radicals and radical ions, which facilitate various chemical transformations. The compound’s molecular targets include alkenes and cyclopropylamines, with pathways involving radical-mediated cycloaddition and hydrothiolation reactions .

Comparison with Similar Compounds

Similar Compounds

  • Tris(2,2’-bipyridyl)ruthenium(II) dichloride
  • Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate
  • Tris(2,2’-bipyridyl)ruthenium(II) hexahydrate

Uniqueness

Compared to similar compounds, [Ru(bpz)3][PF6]2 is unique due to its electron-deficient bipyrazyl ligands, which enhance its photooxidative capabilities. This makes it particularly effective in photoredox transformations where other ruthenium complexes may not perform as well .

Properties

Molecular Formula

C24H18N12Ru

Molecular Weight

575.6 g/mol

IUPAC Name

2-pyrazin-2-ylpyrazine;ruthenium

InChI

InChI=1S/3C8H6N4.Ru/c3*1-3-11-7(5-9-1)8-6-10-2-4-12-8;/h3*1-6H;

InChI Key

VEEMVPAUPIJPLA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Ru]

Origin of Product

United States

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